molecular formula C₆₇H₁₀₃NO₁₉ B1144889 Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) CAS No. 1401284-72-7

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)

Cat. No.: B1144889
CAS No.: 1401284-72-7
M. Wt: 1226.53
InChI Key:
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Description

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is a macrocyclic lactone compound that was first isolated from the soil bacterium Streptomyces hygroscopicus in 1972. This compound has garnered significant attention due to its wide range of biological activities, including immunosuppressive, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves multiple steps, starting from the fermentation of Streptomyces hygroscopicus to produce rapamycin. The compound is then chemically modified to introduce the 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) groups. Specific reaction conditions and reagents used in these steps are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes followed by purification and chemical modification. The fermentation process is optimized to maximize the yield of rapamycin, which is then subjected to further chemical reactions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in structurally diverse compounds .

Scientific Research Applications

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential in treating various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.

Mechanism of Action

The mechanism of action of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves inhibition of the mechanistic target of rapamycin (mTOR) protein kinase. This inhibition affects various cellular processes, including cell growth, proliferation, and survival. The compound binds to the FK506-binding protein 12 (FKBP12), forming a complex that inhibits mTOR activity .

Comparison with Similar Compounds

Similar Compounds

    Sirolimus (Rapamycin): The parent compound from which Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is derived.

    Everolimus: A derivative of rapamycin with similar immunosuppressive properties.

    Temsirolimus: Another rapamycin derivative used in cancer treatment.

Uniqueness

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is unique due to its specific chemical modifications, which enhance its stability and bioavailability compared to other rapamycin derivatives. These modifications also allow for more targeted therapeutic applications, making it a valuable compound in both research and clinical settings .

Properties

CAS No.

1401284-72-7

Molecular Formula

C₆₇H₁₀₃NO₁₉

Molecular Weight

1226.53

Origin of Product

United States

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